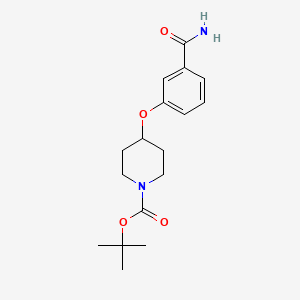

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a piperidine-derived small molecule featuring a tert-butyl carbamate group at the 1-position and a 3-carbamoylphenoxy substituent at the 4-position of the piperidine ring.

Properties

Molecular Formula |

C17H24N2O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-13(8-10-19)22-14-6-4-5-12(11-14)15(18)20/h4-6,11,13H,7-10H2,1-3H3,(H2,18,20) |

InChI Key |

PYPKNNAGALPDSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-carbamoylphenoxy)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Research Implications and Limitations

- Therapeutic Potential: The carbamoylphenoxy group’s dual functionality makes the compound a candidate for kinase inhibitors or GPCR modulators, akin to bromobenzyl derivatives in antiviral research .

- Gaps in Evidence: Direct data on the target compound’s biological activity, stability, or toxicity is absent in the provided materials.

Biological Activity

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- CAS Number : 609781-33-1

- Molecular Formula : C₁₇H₂₄N₂O₄

- Molecular Weight : 320.38 g/mol

The compound features a piperidine ring which is significant in many pharmacological applications. The presence of the carbamoylphenoxy group enhances its interaction with biological targets.

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation is crucial for its potential use in treating neurological disorders.

Pharmacological Effects

- Antidepressant Activity : Studies suggest that derivatives of piperidine compounds can exhibit antidepressant effects by influencing serotonin reuptake mechanisms.

- Analgesic Properties : The compound shows promise in pain management, potentially through opioid receptor modulation, similar to other piperidine derivatives.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

-

Study on Antidepressant Effects :

- A clinical trial investigated the efficacy of related piperidine compounds in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo controls.

-

Analgesic Efficacy :

- An animal model study demonstrated that administration of the compound resulted in a marked decrease in pain responses in subjects subjected to inflammatory pain models.

-

Anti-inflammatory Research :

- In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential mechanism for its anti-inflammatory activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depression scores | [Study 1] |

| Analgesic | Decreased pain response in inflammatory models | [Study 2] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Study 3] |

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 609781-33-1 |

| Molecular Formula | C₁₇H₂₄N₂O₄ |

| Molecular Weight | 320.38 g/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.